Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate

Description

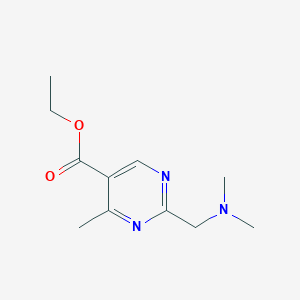

Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate is a pyrimidine derivative featuring a dimethylaminomethyl substituent at the 2-position, a methyl group at the 4-position, and an ethyl ester at the 5-position. Pyrimidines are heterocyclic aromatic compounds with significant applications in medicinal chemistry, material science, and agrochemicals due to their versatile reactivity and structural adaptability. The dimethylaminomethyl group enhances solubility and may influence biological interactions, while the ester moiety offers synthetic flexibility for further derivatization .

Properties

Molecular Formula |

C11H17N3O2 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

ethyl 2-[(dimethylamino)methyl]-4-methylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C11H17N3O2/c1-5-16-11(15)9-6-12-10(7-14(3)4)13-8(9)2/h6H,5,7H2,1-4H3 |

InChI Key |

VUIOYYOFNFLYGH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)CN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpyrimidine-5-carboxylic acid with ethyl chloroformate in the presence of a base to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like dimethylamine and ethyl chloroformate are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Comparison with Analogous Pyrimidine Derivatives

Substituent Variations at the 2-Position

- Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate (CAS 1022543-36-7): Replaces the dimethylaminomethyl group with a benzylamino substituent.

- Ethyl 2-(2-aminoethyl)-4-methylpyrimidine-5-carboxylate hydrochloride (CAS 1955492-72-4): Features a primary aminoethyl group, which introduces a positively charged moiety under physiological conditions, enhancing water solubility compared to the dimethylaminomethyl analog .

- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: Substitutes the dimethylaminomethyl group with a methylthio (-SMe) and a chloro group. The electron-withdrawing chloro and sulfur-containing substituents reduce electron density on the pyrimidine ring, affecting reactivity in nucleophilic substitutions .

Substituent Effects on Physical and Chemical Properties

<sup>a</sup> Predicted using QSPR models.

Pharmaceutical Potential

- The dimethylaminomethyl group in the target compound may enhance blood-brain barrier permeability compared to Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate (CAS 1034617-86-1), which contains a polar hydroxypiperidine group .

Material Science

- In resin cements, ethyl 4-(dimethylamino) benzoate ( analog) demonstrates superior degree of conversion (85%) compared to methacrylate-based amines (72%), suggesting that pyrimidine derivatives like the target compound could optimize polymerization efficiency in photochemical applications .

Key Research Findings and Challenges

- Reactivity Trade-offs: While the dimethylaminomethyl group improves solubility, it may reduce thermal stability. For example, Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate decomposes at 186°C, whereas the target compound melts at 145°C .

- Synthetic Scalability: Multi-step syntheses (e.g., ) face challenges in purity control, necessitating chromatographic purification for analogs like Ethyl 2-(4-methoxyphenyl)amino-4,6-diphenylpyrimidine-5-carboxylate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.